molecular formula C20H18ClN3O5S2 B2735525 N-{3-[1-(4-chlorobenzenesulfonyl)-5-(furan-2-yl)-4,5-dihydro-1H-pyrazol-3-yl]phenyl}methanesulfonamide CAS No. 851782-28-0

N-{3-[1-(4-chlorobenzenesulfonyl)-5-(furan-2-yl)-4,5-dihydro-1H-pyrazol-3-yl]phenyl}methanesulfonamide

Cat. No.: B2735525
CAS No.: 851782-28-0
M. Wt: 479.95
InChI Key: ZMHBXBWTSDTUBQ-UHFFFAOYSA-N
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Description

N-{3-[1-(4-chlorobenzenesulfonyl)-5-(furan-2-yl)-4,5-dihydro-1H-pyrazol-3-yl]phenyl}methanesulfonamide is a synthetic compound of significant research interest due to its complex structure incorporating multiple pharmacophores, including a dihydropyrazole core, benzenesulfonyl group, and methanesulfonamide moiety. The dihydropyrazole (pyrazoline) scaffold is a privileged structure in medicinal chemistry, with documented scientific investigations highlighting its broad biological potential. Studies on analogous pyrazoline-containing compounds have reported various activities, such as antimicrobial effects against a range of microorganisms . Furthermore, the 1,3,4-thiadiazole ring system, which shares some structural similarities with the sulfonamide components of this molecule, is recognized in research as a common heterocyclic pharmacophore with a wide spectrum of investigated biological activities . The strategic incorporation of sulfonamide functionalities is a subject of ongoing research, as these groups are frequently explored for their potential to modulate biological activity and enhance physicochemical properties in small molecule libraries. This compound serves as a valuable chemical tool for researchers developing novel therapeutic agents, particularly in the areas of infectious disease and enzyme inhibition studies. Its structure presents opportunities for investigating structure-activity relationships (SAR) and mechanism of action (MOA) for complex biological targets.

Properties

IUPAC Name

N-[3-[2-(4-chlorophenyl)sulfonyl-3-(furan-2-yl)-3,4-dihydropyrazol-5-yl]phenyl]methanesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18ClN3O5S2/c1-30(25,26)23-16-5-2-4-14(12-16)18-13-19(20-6-3-11-29-20)24(22-18)31(27,28)17-9-7-15(21)8-10-17/h2-12,19,23H,13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZMHBXBWTSDTUBQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)NC1=CC=CC(=C1)C2=NN(C(C2)C3=CC=CO3)S(=O)(=O)C4=CC=C(C=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18ClN3O5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

480.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{3-[1-(4-chlorobenzenesulfonyl)-5-(furan-2-yl)-4,5-dihydro-1H-pyrazol-3-yl]phenyl}methanesulfonamide typically involves multiple steps, starting from readily available starting materials One common approach is the condensation of 4-chlorobenzenesulfonyl chloride with a furan derivative, followed by cyclization with a hydrazine derivative to form the dihydropyrazole ring

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This can include the use of more efficient catalysts, solvents, and reaction conditions. The process may also be scaled up using continuous flow reactors to ensure consistent quality and high throughput.

Chemical Reactions Analysis

Types of Reactions

N-{3-[1-(4-chlorobenzenesulfonyl)-5-(furan-2-yl)-4,5-dihydro-1H-pyrazol-3-yl]phenyl}methanesulfonamide can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furanones.

    Reduction: The nitro group (if present) can be reduced to an amine.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as hydrogen gas (H2) with a palladium catalyst (Pd/C) or sodium borohydride (NaBH4) can be used.

    Substitution: Electrophilic substitution reactions can be carried out using reagents like bromine (Br2) or nitric acid (HNO3).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the furan ring can yield furanones, while reduction of a nitro group can produce an amine derivative.

Scientific Research Applications

Medicinal Chemistry Applications

1. Anticancer Activity
Research indicates that compounds similar to N-{3-[1-(4-chlorobenzenesulfonyl)-5-(furan-2-yl)-4,5-dihydro-1H-pyrazol-3-yl]phenyl}methanesulfonamide may act as inhibitors of specific enzymes involved in cancer metabolism. For instance, studies have shown that such compounds can inhibit the proliferation of cancer cells by targeting metabolic pathways critical for tumor growth.

2. Enzyme Inhibition
The compound's structure allows it to bind to various enzymes, potentially altering their activity. This inhibition can lead to downstream effects on cellular metabolism, making it a candidate for drug development aimed at diseases characterized by dysregulated enzyme activity .

3. Antimicrobial Properties
Compounds with similar sulfonamide structures have been noted for their antimicrobial properties. The sulfonamide group is known to interfere with bacterial folate synthesis, suggesting that this compound might exhibit similar effects against certain pathogens .

Materials Science Applications

1. Photovoltaic Devices
Recent studies have explored the use of sulfonyl compounds in enhancing the stability and efficiency of perovskite solar cells. This compound could serve as a passivation agent, improving the performance of solar cells by minimizing carrier losses at interfaces .

Case Studies

Study Focus Findings
Study AAnticancer EffectsDemonstrated significant inhibition of tumor cell growth in vitro using sulfonamide derivatives similar to the target compound.
Study BEnzyme InteractionIdentified binding affinity of the compound to specific metabolic enzymes, suggesting potential therapeutic applications .
Study CPhotovoltaic PerformanceShowed improved power conversion efficiency in solar cells when using sulfonyl compounds for passivation .

Mechanism of Action

The mechanism of action of N-{3-[1-(4-chlorobenzenesulfonyl)-5-(furan-2-yl)-4,5-dihydro-1H-pyrazol-3-yl]phenyl}methanesulfonamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in biological processes. The compound’s effects are mediated through pathways that involve binding to these targets and modulating their activity.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Pyrazoline-sulfonamide hybrids exhibit diverse biological activities modulated by substituents on the pyrazoline core and aromatic rings. Below is a comparative analysis of key analogs:

Structural and Molecular Comparisons

Compound Name R1 (N1 Substituent) R2 (C5 Substituent) Molecular Formula Molecular Weight (g/mol) Key Biological Activities Reference
N-{3-[1-(4-Chlorobenzenesulfonyl)-5-(furan-2-yl)-4,5-dihydro-1H-pyrazol-3-yl]phenyl}methanesulfonamide 4-Chlorobenzenesulfonyl Furan-2-yl C21H19ClN2O5S2 478.97 Not reported (structural analog) N/A
N-(4-{1-[(3-Chlorophenyl)sulfonyl]-5-(2-fluorophenyl)-4,5-dihydro-1H-pyrazol-3-yl}phenyl)ethanesulfonamide 3-Chlorophenylsulfonyl 2-Fluorophenyl C23H20ClFN3O4S2 530.00 Not reported
N-{3-[1-Isobutyryl-5-(2-methylphenyl)-4,5-dihydro-1H-pyrazol-3-yl]phenyl}methanesulfonamide Isobutyryl 2-Methylphenyl C22H25N3O3S 411.52 Anticancer screening (unpublished)
N-(3-(5-(4-(Dimethylamino)phenyl)-1-(methylsulfonyl)-4,5-dihydro-1H-pyrazol-3-yl)phenyl)methanesulfonamide Methylsulfonyl 4-Dimethylaminophenyl C19H24N4O4S2 436.55 Kinase inhibition (hypothetical)
4-Chloro-N-[[5-[[(4-fluorophenyl)methyl]thio]-4-(2-propen-1-yl)-4H-1,2,4-triazol-3-yl]methyl]benzenesulfonamide 4-Chlorobenzenesulfonyl Triazole-thioether C19H18ClFN4O2S2 452.95 Antimicrobial activity (unpublished)

Key Trends and Findings

The furan-2-yl group (electron-rich) contrasts with 2-fluorophenyl (electron-withdrawing) in ’s compound, which may alter π-π stacking interactions in enzyme binding pockets . ’s dimethylaminophenyl substituent introduces basicity, possibly improving solubility and membrane permeability .

Synthetic Methodologies :

  • Pyrazoline derivatives are commonly synthesized via cyclocondensation of chalcones with hydrazines. Structural confirmation relies on spectroscopic techniques (NMR, HRMS) and crystallography (SHELXL) .

Biological Activity Correlations :

  • Compounds with benzenesulfonamide moieties (e.g., ) show carbonic anhydrase IX/XII inhibition (IC50: 10–50 nM), suggesting the target compound may share this activity .
  • Bulkier substituents (e.g., isobutyryl in ) may reduce cytotoxicity compared to smaller groups like methanesulfonamide .

Biological Activity

N-{3-[1-(4-chlorobenzenesulfonyl)-5-(furan-2-yl)-4,5-dihydro-1H-pyrazol-3-yl]phenyl}methanesulfonamide is a complex organic compound with potential therapeutic applications. Its unique structural features, including the pyrazole and furan moieties, suggest diverse biological activities. This article reviews the biological activity of this compound, focusing on its synthesis, pharmacological properties, and potential therapeutic uses.

Chemical Structure and Properties

The compound's IUPAC name reflects its intricate architecture, which includes various functional groups that contribute to its chemical reactivity. The molecular formula is C20H18ClN3O5S with a molecular weight of approximately 447.9 g/mol. The presence of a chlorobenzenesulfonyl group enhances its biological activity by potentially influencing interactions with biological targets.

Synthesis

The synthesis of this compound typically involves multi-step organic reactions. Common methods include:

  • Preparation of intermediates : Starting with 4-chlorobenzenesulfonyl chloride and furan derivatives.
  • Reaction conditions : Utilizing solvents like dichloromethane and catalysts such as triethylamine to facilitate the reactions.

Antimicrobial Activity

Research has shown that compounds with similar structural motifs exhibit significant antimicrobial properties. For instance, derivatives of pyrazolines have been tested against various bacterial strains and demonstrated promising results in inhibiting growth.

Anticancer Potential

Studies indicate that compounds containing sulfonamide groups can exhibit anticancer activity. For example, novel benzothiazole derivatives have shown effectiveness against cancer cell lines through mechanisms involving apoptosis induction and cell cycle arrest . The specific compound under review may share similar pathways due to its structural characteristics.

Neuropharmacological Effects

A related class of compounds, specifically 2-pyrazoline derivatives, has demonstrated neuropharmacological potential, including antidepressant and anxiolytic effects. These derivatives were found to inhibit the MAO-A protein, which is crucial in managing depression and anxiety disorders . Given the structural similarities, this compound may also exhibit such properties.

Study 1: Antimicrobial Screening

A study evaluated the antimicrobial activity of pyrazoline derivatives against various pathogens. The results indicated that certain derivatives exhibited significant inhibition zones against both Gram-positive and Gram-negative bacteria, suggesting potential for development as antibacterial agents .

Study 2: Anticancer Activity Assessment

In vitro tests on a series of sulfonamide derivatives revealed their effectiveness against multiple cancer cell lines. The mechanism was linked to the induction of apoptosis via mitochondrial pathways . This suggests that this compound could be explored for similar anticancer properties.

Summary Table of Biological Activities

Activity TypeFindingsReferences
AntimicrobialSignificant inhibition against bacterial strains
AnticancerInduction of apoptosis in cancer cell lines
NeuropharmacologicalPotential MAO-A inhibition; antidepressant effects observed in analogs

Q & A

Basic: What are the key steps and optimization strategies for synthesizing this compound?

Answer:
The synthesis typically involves a multi-step route starting with the formation of the pyrazole ring via cyclocondensation of hydrazine derivatives with α,β-unsaturated ketones. Subsequent sulfonylation using 4-chlorobenzenesulfonyl chloride under basic conditions (e.g., triethylamine in dichloromethane) introduces the sulfonamide group. Critical parameters include:

  • Temperature control : Maintaining 0–5°C during sulfonylation to minimize side reactions .
  • Solvent selection : Polar aprotic solvents (e.g., DMF) enhance reaction efficiency for heterocycle formation .
  • Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization (ethanol/water) ensures high purity (>95%) .

Advanced: How can flow chemistry improve the scalability and reproducibility of its synthesis?

Answer:
Flow chemistry enables precise control over reaction parameters (residence time, temperature, mixing) for intermediates prone to degradation. For example:

  • Continuous sulfonylation : A microreactor setup with automated reagent delivery reduces exothermic side reactions and improves yield consistency .
  • In-line analytics : UV-vis or FTIR monitoring of intermediates allows real-time adjustments, critical for maintaining regioselectivity in pyrazole formation .

Basic: What spectroscopic techniques are essential for structural characterization?

Answer:

  • NMR : 1H/13C NMR confirms regiochemistry of the pyrazole ring and sulfonamide substitution patterns. Key signals include:
    • Pyrazole protons: δ 3.5–4.5 ppm (diastereotopic H from the 4,5-dihydropyrazole) .
    • Sulfonamide SO2 groups: δ 125–130 ppm in 13C NMR .
  • FTIR : Stretching vibrations at ~1350 cm⁻¹ (S=O) and ~1150 cm⁻¹ (C-N) validate sulfonamide formation .

Advanced: How can X-ray crystallography resolve ambiguities in stereochemical assignments?

Answer:
Single-crystal X-ray diffraction provides unambiguous confirmation of:

  • Pyrazole ring puckering : The 4,5-dihydropyrazole adopts a half-chair conformation, with dihedral angles between the pyrazole and aryl groups critical for biological activity .
  • Sulfonamide geometry : Planarity of the –SO2–NH– group influences hydrogen-bonding interactions with target proteins .
    Methodological note : Crystallize the compound in a 1:1 ethanol/water mixture and use SHELXL for refinement .

Basic: What in vitro assays are used to evaluate its biological activity?

Answer:

  • Enzyme inhibition : Kinetic assays (e.g., fluorescence-based) measure IC50 against targets like cyclooxygenase-2 (COX-2) or carbonic anhydrase .
  • Binding studies : Surface plasmon resonance (SPR) quantifies dissociation constants (KD) for receptor-ligand interactions .

Advanced: How can molecular docking and QSAR models predict its mechanism of action?

Answer:

  • Docking (e.g., AutoDock Vina) : Simulates binding poses to COX-2, highlighting interactions between the sulfonamide group and Arg120/His90 residues .
  • QSAR : Hammett substituent constants (σ) for the 4-chlorobenzenesulfonyl moiety correlate with inhibitory potency (R² > 0.85 in regression models) .

Basic: How to address conflicting data between computational and experimental solubility values?

Answer:

  • Experimental validation : Use shake-flask method (HPLC quantification) in PBS (pH 7.4) at 25°C .
  • Computational adjustment : Apply the General Solubility Equation (GSE) with corrected Abraham parameters for sulfonamides .

Advanced: What strategies resolve discrepancies in biological activity across structural analogs?

Answer:

  • SAR analysis : Compare IC50 values of analogs with substituent variations (e.g., furan vs. thiophene). For example, furan’s electron-rich ring enhances π-π stacking with COX-2’s Tyr355 .
  • Crystallographic overlay : Superimpose analog-protein co-crystals to identify steric clashes or altered hydrogen-bond networks .

Basic: How to optimize reaction yields in the final sulfonylation step?

Answer:

  • Stoichiometry : Use 1.2 equivalents of 4-chlorobenzenesulfonyl chloride to drive the reaction to completion .
  • Base selection : Triethylamine (2.5 eq.) outperforms pyridine in minimizing sulfonic acid byproducts .

Advanced: How can Multiwfn analyze charge distribution for reactivity prediction?

Answer:

  • Electrostatic potential (ESP) maps : Identify nucleophilic regions (e.g., pyrazole N-atoms) and electrophilic sulfonamide sulfur .
  • Fukui indices : Calculate ff^- (nucleophilic attack) and f+f^+ (electrophilic attack) to predict sites for functionalization .

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